molecular formula C23H16N2O3 B1621218 2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid CAS No. 85-78-9

2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid

Cat. No.: B1621218
CAS No.: 85-78-9
M. Wt: 368.4 g/mol
InChI Key: FONQZIKOBUCOIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert carbonyl groups to alcohols or amines.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of HDACs. By binding to the active site of these enzymes, it prevents the removal of acetyl groups from histone proteins, leading to an accumulation of acetylated histones. This results in altered gene expression, which can induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include various HDAC isoforms, particularly HDAC3 .

Properties

IUPAC Name

2-[(2-phenylquinoline-4-carbonyl)amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N2O3/c26-22(25-20-13-7-5-11-17(20)23(27)28)18-14-21(15-8-2-1-3-9-15)24-19-12-6-4-10-16(18)19/h1-14H,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONQZIKOBUCOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60367949
Record name 2-[(2-Phenylquinoline-4-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85-78-9
Record name 2-[(2-Phenylquinoline-4-carbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60367949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid
Reactant of Route 3
Reactant of Route 3
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid
Reactant of Route 4
Reactant of Route 4
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid
Reactant of Route 5
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid
Reactant of Route 6
2-[(2-phenylquinoline-4-carbonyl)amino]benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.